Product packaging for 4-(3-azetidinylmethyl)Pyridine(Cat. No.:)

4-(3-azetidinylmethyl)Pyridine

Cat. No.: B13185957
M. Wt: 148.20 g/mol
InChI Key: XTQHFBOFDCGFDK-UHFFFAOYSA-N
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Description

4-(3-Azetidinylmethyl)pyridine (CAS 1400765-32-3) is a chemical compound with the molecular formula C9H12N2 and a molecular weight of 148.20 g/mol . It features a molecular structure combining two privileged nitrogen-containing heterocycles: pyridine and azetidine. Pyridine-based ring systems are one of the most extensively used heterocycles in drug design, contributing to the discovery of numerous broad-spectrum therapeutic agents . The presence of a pyridine motif in a molecule can significantly improve its biochemical potency, metabolic stability, and cellular permeability . The azetidine (a four-membered nitrogen ring) moiety is another important pharmacophore found in natural and synthetic products with various biological activities . Azetidine rings are stable during a variety of transformations of functional groups attached to them, making them versatile building blocks in organic synthesis . This combination makes this compound a promising intermediate for researchers developing novel bioactive molecules. It serves as a key building block for synthesizing compound libraries for screening against biological targets, particularly in pharmaceutical and agrochemical research . The compound should be stored as recommended by the supplier. This compound is intended for Research Use Only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12N2 B13185957 4-(3-azetidinylmethyl)Pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12N2

Molecular Weight

148.20 g/mol

IUPAC Name

4-(azetidin-3-ylmethyl)pyridine

InChI

InChI=1S/C9H12N2/c1-3-10-4-2-8(1)5-9-6-11-7-9/h1-4,9,11H,5-7H2

InChI Key

XTQHFBOFDCGFDK-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)CC2=CC=NC=C2

Origin of Product

United States

Synthetic Strategies and Methodologies for 4 3 Azetidinylmethyl Pyridine and Its Analogues

De Novo Synthesis Approaches

De novo strategies involve the assembly of the target molecule from simpler, acyclic, or heterocyclic precursors. The choice of approach often depends on the availability and complexity of the starting materials.

Syntheses commencing from pre-functionalized pyridine (B92270) derivatives are a common strategy. This approach leverages the well-established chemistry of the pyridine ring to introduce the azetidinylmethyl side chain at the C-4 position.

One potential pathway begins with 4-acetylpyridine. This starting material can undergo a Claisen-Schmidt condensation with an appropriate aromatic aldehyde to form a chalcone intermediate. researchgate.net Subsequent reactions can be employed to build the heterocyclic system. researchgate.net Another route involves the reaction of 4-acetylpyridine with different reagents like thiourea, guanidine, or urea to yield various pyrimidine derivatives, showcasing the versatility of the acetyl group as a synthetic handle. researchgate.net

Alternatively, pyridine-4-carboxaldehyde can serve as an electrophilic precursor. Condensation with a nucleophile derived from azetidine (B1206935), such as an azetidine-containing ylide or stabilized carbanion, followed by reduction or other transformations, would yield the desired carbon skeleton. The Chichibabin pyridine synthesis, a classic method, involves the condensation of aldehydes or ketones with ammonia, which can be adapted to create functionalized pyridines. researchgate.net

The table below summarizes representative transformations starting from pyridine precursors that could be adapted for the synthesis of the target scaffold.

Starting MaterialReagent(s)Intermediate/Product TypePotential Application
4-AcetylpyridineAromatic Aldehyde, KOHChalconeBuilding block for further heterocyclization
Pyridine N-oxidesGrignard Reagents, Ac₂O2-Substituted PyridinesIntroduction of side chains
4-BromopyridineAlkyl/Aryl Grignard ReagentsAlkyl/Aryl PyridinesC-C bond formation at the 4-position

This table is illustrative of general pyridine functionalization strategies that can be conceptually applied to the synthesis of 4-(3-azetidinylmethyl)pyridine.

An alternative de novo approach involves starting with a functionalized azetidine ring and constructing the pyridine ring onto it. For instance, an azetidine derivative bearing a suitable side chain, such as a 1,5-dicarbonyl compound or an α,β-unsaturated ketone, could undergo a cyclocondensation reaction with an ammonia source to form the pyridine ring, reminiscent of the Hantzsch synthesis. researchgate.nettaylorfrancis.com

The synthesis of 3-substituted azetidine derivatives is a key step in this approach. Aza-Michael addition of amines to methyl 2-(azetidin-3-ylidene)acetates is an effective method for preparing 3-aminoazetidine derivatives, which can be further elaborated. mdpi.com For example, the reaction of a 2,3-unsaturated ester of azetidine with heterocyclic aromatic amines like pyrazole can yield 3-(pyrazol-1-yl)azetidine adducts, demonstrating the feasibility of attaching heterocyclic moieties to the azetidine C-3 position. mdpi.com An azetidine precursor containing an aldehyde or ketone functionality at the 3-position could be a key synthon for established pyridine ring-forming reactions.

Multi-component reactions (MCRs) offer an efficient strategy for synthesizing complex molecules like substituted pyridines in a single step, enhancing atom economy and reducing reaction times. bohrium.comnih.gov The Hantzsch pyridine synthesis is a classic example of an MCR, typically combining an aldehyde, two equivalents of a β-ketoester, and ammonia to form a dihydropyridine, which is subsequently oxidized. researchgate.nettaylorfrancis.comacsgcipr.org

For the construction of this compound, a modified Hantzsch reaction could be envisioned where azetidine-3-carboxaldehyde is used as the aldehyde component. This would directly install the required substituent at the 4-position of the resulting pyridine ring. MCRs are highly versatile, and various catalysts and conditions, including metal-free, metal-catalyzed, and microwave-assisted methods, have been developed to synthesize a wide array of pyridine derivatives. bohrium.comnih.gov A two-pot, three-component procedure has been developed based on an aza-Wittig reaction followed by a Diels-Alder reaction to give rapid access to diverse substituted pyridines. whiterose.ac.uk

MCR TypeComponentsResulting StructureReference
Hantzsch ReactionAldehyde, β-Ketoester (2 eq.), Ammonia1,4-Dihydropyridine researchgate.netacsgcipr.org
Bohlmann-Rahtz SynthesisEnamine, α,β-Unsaturated KetoneSubstituted Pyridine acsgcipr.orgwhiterose.ac.uk
Aza-Wittig/Diels-AlderAldehyde, α,β-Unsaturated Acid, EnaminePolysubstituted Pyridine whiterose.ac.uk

This table outlines common multi-component reactions for pyridine synthesis; specific application to this compound would require using an azetidine-derived starting material.

Functionalization and Derivatization Techniques

These methods involve the modification of a pre-synthesized this compound scaffold to generate analogues with diverse properties. Modifications can be targeted at either the pyridine ring or the azetidine moiety.

The pyridine ring is electron-deficient and its reactivity towards electrophilic and nucleophilic substitution is well-defined. nih.gov Electrophilic substitution typically occurs at the C-3 position under harsh conditions, while nucleophilic substitution is favored at the C-2 and C-4 positions. nih.gov

Direct C-H functionalization has emerged as a powerful tool for derivatizing pyridines, avoiding the need for pre-functionalized substrates. researchgate.net Strategies exist for regioselective functionalization at various positions:

C-2/C-4 Functionalization : Nucleophilic addition to N-activated pyridinium salts is a common method for introducing substituents at the C-2 and C-4 positions. researchgate.netresearchgate.net Minisci-type radical reactions also effectively functionalize these positions. researchgate.net

C-4 Selective Functionalization : While functionalization often targets the ortho-positions, methods for achieving para-selectivity are being developed. The conversion of pyridines into heterocyclic phosphonium salts can serve as a versatile handle for subsequent bond-forming reactions specifically at the 4-position. researchgate.net

C-3/C-5 Functionalization : Modifying the meta positions is more challenging due to the ring's intrinsic electronic properties but can be achieved through specialized methods like dearomatization-rearomatization strategies. researchgate.netresearchgate.net

The table below details common functionalization reactions for the pyridine scaffold.

Reaction TypePosition(s) TargetedReagents/ConditionsReference
Nucleophilic Aromatic SubstitutionC-2, C-4Strong Nucleophiles nih.gov
Minisci Radical ReactionC-2, C-4Radical Source, Acid researchgate.net
Directed Ortho Metalation (DoM)C-2Directing Group, Organolithium researchgate.net
C-H Arylation/AlkylationVariousTransition Metal Catalysts researchgate.net
Zincke Imine FormationRing Opening/Closing2,4-Dinitrophenyl group, Amine researchgate.net

The azetidine ring contains a secondary amine nitrogen atom that is a prime site for functionalization. This nitrogen is nucleophilic and can readily react with a wide range of electrophiles. Common derivatization reactions include:

N-Alkylation : Reaction with alkyl halides or reductive amination with aldehydes/ketones.

N-Acylation : Reaction with acyl chlorides or acid anhydrides to form amides.

N-Sulfonylation : Reaction with sulfonyl chlorides, such as pyridine-3-sulfonyl chloride, to form sulfonamides. nih.gov

N-Arylation : Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to form C-N bonds with aryl halides.

These modifications allow for the introduction of a wide variety of functional groups onto the azetidine nitrogen, enabling the systematic exploration of the structure-activity relationship of this compound analogues.

Linker Chemistry and Bridging Strategies

The this compound motif serves as a valuable structural unit in medicinal chemistry, where it can function as a rigid linker or a bridging scaffold to connect different pharmacophoric elements. The strained four-membered azetidine ring provides a distinct three-dimensional geometry compared to more flexible acyclic linkers or larger saturated heterocycles like piperidine. This conformational rigidity can be advantageous in drug design for optimizing binding interactions with biological targets.

Azetidine-based scaffolds are intentionally used to create diverse molecular architectures, including fused, bridged, and spirocyclic systems. nih.gov For instance, the development of PROTACs (Proteolysis Targeting Chimeras) has highlighted the critical role of the linker connecting the target-binding and E3 ligase-recruiting moieties. Azetidine derivatives are being explored for inclusion in these linkers, as their structure can offer different conformational displays of the binding elements compared to traditional amide, ether, or amine links. nih.govacs.org The use of azetidine sulfonyl fluorides, for example, allows for the coupling of a broad range of nucleophiles, enabling the incorporation of azetidine motifs into complex linker designs. nih.govacs.org

A key application of this concept is demonstrated in the synthesis of modulators for nicotinic acetylcholine receptors (nAChRs). wikipedia.org An analogue, 3-(2-(S)-azetidinylmethoxy)-5-(1,4-diazabicyclo[3.2.2]nonane)pyridine, was synthesized to incorporate structural features from two different ligands in an effort to target specific nAChR subtypes. mdpi.com In this molecule, the azetidinyl-pyridine core acts as a bridge to connect a pharmacophore known to bind to the α7 nAChR subtype with another moiety targeting the β2 subunit. mdpi.com This strategy exemplifies the use of the azetidinyl-heterocycle framework to create novel chemical entities with tailored pharmacological profiles.

Furthermore, the azetidine ring is often employed as a bioisostere for other cyclic amines like piperidine. researchgate.netenamine.net Bioisosteric replacement can significantly alter a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, while maintaining or improving biological activity. Replacing a piperidine-containing linker with a more rigid and less lipophilic azetidine-based structure like this compound can be a deliberate strategy to enhance a drug candidate's pharmacokinetic profile.

Table 1: Application of Azetidine Scaffolds in Linker and Bridging Strategies

Strategy Application Example Rationale Reference
Pharmacophore Bridging Synthesis of nAChR modulators Linking two distinct pharmacophores to target a specific receptor subtype. mdpi.com
PROTAC Linker Design Incorporation of azetidine sulfonyl fluorides Providing unique conformational rigidity compared to traditional linkers. nih.govacs.org
Scaffold Diversification Synthesis of fused and spirocyclic systems Using the azetidine core to build complex, three-dimensional molecules. nih.gov

| Bioisosteric Replacement | Substitution for piperidine rings | Modulating physicochemical and pharmacokinetic properties. | researchgate.netenamine.net |

Stereoselective Synthesis of Azetidinylmethyl Pyridine Derivatives

Achieving stereocontrol in the synthesis of this compound analogues is critical, as the biological activity of chiral molecules often resides in a single enantiomer. The main challenge lies in establishing the stereocenter at the C3 position of the azetidine ring. Several advanced methodologies have been developed for the stereoselective synthesis of substituted azetidines.

One prominent strategy involves the catalytic asymmetric difunctionalization of azetines (the unsaturated precursors to azetidines). A copper/bisphosphine catalyst system has been shown to install both a boryl and an allyl group across the double bond of an azetine, creating two new stereogenic centers with high enantioselectivity. nih.gov This method provides a direct route to chiral 2,3-disubstituted azetidines, which can be further functionalized. nih.gov

Ring expansion reactions offer another powerful route. A formal [3+1] ring expansion of strained bicyclic methylene (B1212753) aziridines with rhodium-bound carbenes yields highly substituted methylene azetidines with excellent regio- and stereoselectivity. mdpi.com This process involves an aziridinium ylide intermediate and a ring-opening/ring-closing cascade that efficiently transfers chirality from the starting material to the azetidine product. mdpi.com

Catalytic intramolecular reactions are also employed. For instance, lanthanum triflate (La(OTf)₃) catalyzes the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford substituted azetidines in high yields. smolecule.com This method is notable for its tolerance of acid-sensitive and Lewis basic functional groups. smolecule.com Similarly, gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides provides a flexible pathway to chiral azetidin-3-ones, which are versatile intermediates for further elaboration into 3-substituted azetidines. nih.gov

Table 2: Comparison of Stereoselective Synthetic Methods for Azetidine Derivatives

Method Catalyst/Reagent Precursor Key Features Achieved Stereoselectivity (Example) Reference
Asymmetric Difunctionalization CuBr / (S,S)-L1 (Bisphosphine) Azetine Two versatile functionalities installed with complete stereo- and regiocontrol. 95% ee nih.gov
[3+1] Ring Expansion Rh₂(esp)₂ Methylene Aziridine Excellent transfer of chirality from substrate to product via a cascade mechanism. >99% ee mdpi.com
Intramolecular Aminolysis La(OTf)₃ cis-3,4-Epoxy Amine High regioselectivity and tolerance of various functional groups. Diastereoselective smolecule.com

| Oxidative Cyclization | [IPrAuCl]/AgSbF₆ | N-Propargylsulfonamide | Forms chiral azetidin-3-one intermediates from readily available alkynes. | >98% ee | nih.gov |

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like pyridine and azetidine derivatives to reduce environmental impact. These approaches focus on minimizing waste, avoiding hazardous reagents, and using environmentally benign solvents and catalysts.

For the pyridine component, green methods often involve multicomponent reactions (MCRs) in eco-friendly solvents. One-pot, four-component reactions under microwave irradiation in ethanol have been developed for the synthesis of novel pyridine derivatives. nih.gov This method offers excellent yields (82%–94%), short reaction times (2–7 minutes), and produces pure products with low-cost processing. nih.gov Another approach involves a transition-metal-free synthesis of pyridines from aromatic ketones, aldehydes, and ammonium (B1175870) salts, where water is the only byproduct. rsc.org The use of aqueous media and open-air conditions has also been reported for the synthesis of substituted pyridines from alkynes and propargylamine.

For the challenging azetidine ring, photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes represents a modern, greener approach. researchgate.net This method avoids harsh reagents and allows for the construction of the strained four-membered ring under mild conditions. The development of cleaner synthetic methods for azetidines is a significant area of research, moving away from traditional cyclizations that may require toxic reagents or produce substantial waste. nih.gov

Comparing traditional versus green approaches highlights the significant advantages of the latter. For example, classical pyridine syntheses like the Hantzsch reaction often require harsh conditions and produce significant waste, while modern MCRs improve atom economy and reduce energy consumption. nih.gov

Table 3: Green Chemistry Strategies in Pyridine and Azetidine Synthesis

Heterocycle Green Approach Key Features Traditional Method Comparison Reference
Pyridine One-Pot Multicomponent Reaction (Microwave) Ethanol solvent, short reaction time, high yields, reduced byproducts. Often requires harsher conditions and longer reaction times (e.g., Hantzsch synthesis). nih.gov
Pyridine Transition-Metal-Free Synthesis Uses ammonium salts as a nitrogen source; water is the only byproduct. Often relies on transition metal catalysts with associated costs and toxicity. rsc.org

| Azetidine | Photo-induced Copper Catalysis | Radical annulation under mild, photo-induced conditions. | Traditional intramolecular cyclizations can involve hazardous leaving groups and produce salt waste. | researchgate.net |

Chemical Reactivity and Transformation Studies

Electrophilic Aromatic Substitution on the Pyridine (B92270) Ring

The pyridine ring, being an electron-deficient system, generally exhibits low reactivity towards electrophilic aromatic substitution. matanginicollege.ac.inuomus.edu.iq This is due to the electron-withdrawing effect of the nitrogen atom, which deactivates the ring. youtube.comuoanbar.edu.iq Consequently, reactions like nitration, halogenation, and sulfonation require harsh conditions and often result in low yields. uomus.edu.iqyoutube.comquora.com Substitution typically occurs at the 3-position (meta-position) relative to the nitrogen atom. uoanbar.edu.iqquora.com

To enhance the reactivity of the pyridine ring towards electrophilic substitution, one common strategy is the formation of a pyridine N-oxide. matanginicollege.ac.inyoutube.com The N-oxide group is activating and directs incoming electrophiles to the 2- and 4-positions. matanginicollege.ac.in Subsequent removal of the oxygen atom can provide access to substituted pyridines that are otherwise difficult to synthesize.

Nucleophilic Reactions at the Azetidine (B1206935) Nitrogen

The nitrogen atom of the azetidine ring in 4-(3-azetidinylmethyl)Pyridine possesses a lone pair of electrons and can act as a nucleophile. It can readily participate in reactions with various electrophiles.

Alkylation and Acylation: The azetidine nitrogen can be alkylated by reacting with alkyl halides or acylated using acyl chlorides or anhydrides. These reactions lead to the formation of N-substituted derivatives, which can significantly alter the compound's physical and biological properties. The unique structure of 4-({1-[(5-methylfuran-2-yl)methyl]azetidin-3-yl}oxy)pyridine highlights the diverse reactivity of the azetidine nitrogen, allowing for the introduction of various substituents. smolecule.com

Table 1: Examples of Nucleophilic Reactions at the Azetidine Nitrogen

Reactant Product Reaction Type
Alkyl Halide (R-X) N-Alkyl-4-(3-azetidinylmethyl)pyridinium halide Alkylation
Acyl Chloride (RCOCl) N-Acyl-4-(3-azetidinylmethyl)pyridine Acylation

Ring-Opening and Ring-Closing Reactions of the Azetidine Moiety

The azetidine ring is a strained four-membered heterocycle, making it susceptible to ring-opening reactions under certain conditions. rsc.org These reactions are often facilitated by the relief of ring strain. beilstein-journals.org

Ring-Opening Reactions: Nucleophilic ring-opening of azetidines is a major transformation, often requiring activation by a Lewis acid or conversion to a quaternary ammonium (B1175870) salt. magtech.com.cn The regioselectivity of the ring-opening is influenced by the substituents on the azetidine ring. magtech.com.cn In the case of this compound, nucleophilic attack could potentially occur at either of the two carbons adjacent to the nitrogen, with the outcome depending on steric and electronic factors. For instance, unsymmetrical azetidines with unsaturated substituents at the 2-position tend to undergo cleavage of the C-N bond adjacent to the unsaturated group due to stabilization of the transition state. magtech.com.cn

Ring-Closing Reactions: The synthesis of the azetidine ring itself involves ring-closing reactions. One common method is the intramolecular cyclization of a γ-amino alcohol or a related derivative. For example, the synthesis of azetidines can be achieved through the intramolecular amination of organoboronates or by the reaction of 1,3-dihalides with a primary amine. organic-chemistry.org A general synthesis of azetidines has been reported via a radical 4-exo-dig cyclization of ynamides. researchgate.net

Transition Metal-Catalyzed Transformations

Transition metal catalysis offers a powerful tool for the functionalization of both the pyridine and azetidine moieties in this compound. nih.govrsc.org

Cross-Coupling Reactions: The pyridine ring can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. These reactions typically require the pre-functionalization of the pyridine ring with a halide or a triflate group. The development of C-H activation strategies has also enabled the direct functionalization of pyridine C-H bonds, offering a more atom-economical approach. beilstein-journals.org For instance, palladium-catalyzed C-H alkylation of pyridines has been reported. beilstein-journals.org

Modifying Reactivity: The electronic properties of the metal center in pyridinophane complexes can be tuned by substitution on the pyridine ring, which in turn regulates the catalytic activity for C-C coupling reactions. rsc.org This highlights the potential for the azetidinylmethyl substituent to influence the outcome of metal-catalyzed transformations. Ruthenium-based photocatalysts embedded in porous organic polymers have also been developed for various organic transformations. rsc.org

Table 2: Examples of Transition Metal-Catalyzed Reactions

Reaction Type Catalyst Substrate Product
Suzuki Coupling Pd(0) Halogenated Pyridine Aryl-substituted Pyridine
C-H Alkylation Ni/Lewis Acid Pyridine C4-alkylated Pyridine beilstein-journals.org

Heterocyclic Annulation Reactions

Heterocyclic annulation reactions involve the construction of a new ring fused to the existing pyridine or azetidine ring. These reactions are valuable for the synthesis of complex polycyclic molecules. beilstein-journals.org

Pyridine Ring Annulation: Annulation reactions on the pyridine ring can lead to the formation of various fused heterocyclic systems, such as quinolines and isoquinolines. beilstein-journals.org These transformations often proceed via transition metal-catalyzed C-H functionalization and subsequent cyclization. For example, rhodium-catalyzed annulation of N-nitrosoanilines with cyclopropenones can yield functionalized 4-quinolones. mdpi.com

Azetidine-Involved Annulation: While less common, the azetidine moiety can also participate in annulation reactions. The strain in the four-membered ring can be a driving force for certain cycloaddition or rearrangement reactions that lead to the formation of larger heterocyclic systems. For example, iminyl radicals generated from oxime precursors can cyclize onto aromatic systems to form fused heterocycles like quinolines and phenanthridines. acs.org

Structure Activity Relationship Sar Investigations in Pre Clinical Models

Design Principles for Modulating Biological Activity

The design of analogs based on the 4-(3-azetidinylmethyl)pyridine scaffold leverages key chemical principles of its constituent rings. The azetidine (B1206935) ring, a four-membered nitrogen-containing heterocycle, possesses significant ring strain (approx. 25.4 kcal/mol). rsc.org This inherent strain makes the ring more reactive than its five-membered counterpart, pyrrolidine, offering unique opportunities for chemical functionalization. rsc.org The reactivity driven by this strain allows for the strategic introduction of substituents to probe interactions with biological targets. rsc.org

The pyridine (B92270) ring is a "privileged" nucleus in medicinal chemistry, known for its presence in numerous therapeutic agents and its ability to engage in various biological interactions. mdpi.comnih.gov Its electron-withdrawing nature can increase the acidity of adjacent groups, and it is susceptible to nucleophilic aromatic substitution, which allows for the introduction of a wide array of substituents. nih.gov The geometry of the pyridine nucleus, along with any attached functional groups, is a key determinant of its interaction with specific proteins, defining its biological selectivity. mdpi.com Structure–activity relationship (SAR) studies are a primary strategy to develop new agents by systematically modifying the pyridine scaffold to enhance activity. nih.gov

**4.2. Impact of Substituent Variation on Target Interaction

The azetidine moiety is a valuable component in drug design, and its derivatives are found in both natural and synthetic compounds. researchgate.net The development of advanced synthetic methods, such as palladium(II)-catalyzed intramolecular C(sp3)–H amination, has enabled the creation of densely functionalized azetidines that would be difficult to access otherwise. rsc.org This allows for systematic variation of substituents on the azetidine ring to explore the chemical space around a biological target. For instance, in a series of 3-chloro-1-(substituted phenyl)-4-(pyridin-3-yl)azetidin-2-ones, modifications to the phenyl group attached to the azetidine nitrogen were shown to influence antimicrobial potency. researchgate.net Specifically, compounds with 4-fluoro or 4-chloro phenyl substituents were found to be more potent against various bacterial and fungal strains. researchgate.net This highlights that substituents on the azetidine ring can significantly modulate target interaction and biological activity.

Modifications to the pyridine ring have a profound impact on the biological activity of this class of compounds. SAR studies have repeatedly shown that the nature and position of substituents can drastically alter potency and selectivity. For example, in a series of pyrazolo[3,4-b]pyridine derivatives designed as TRK inhibitors, removing a fluorine atom from the 3-fluorophenyl group resulted in a compound with weaker potency, indicating that a suitable substituent is necessary for desired activity. nih.gov Similarly, studies on isothiazolo[4,3-b]pyridines as antiviral agents found that introducing a 3,4-dimethoxyphenyl residue at position 5 of the pyridine system led to a derivative with low nanomolar GAK binding affinity. nih.gov

In another example involving pyridine carboxamide derivatives as urease inhibitors, the electronic nature of substituents on the pyridine ring was critical. mdpi.com An electron-donating methyl group at the ortho position resulted in an IC50 value of 3.41 ± 0.011 µM, while an electron-donating chloro group at the meta position yielded the most potent inhibition with an IC50 value of 4.07 ± 0.003 µM. mdpi.com Conversely, electron-withdrawing groups like bromo, methoxy, and fluoro at the ortho position led to varied levels of inhibition. mdpi.com This demonstrates that both the electronic properties and the position of the substituent are key factors in determining the inhibitory activity.

Compound SeriesPyridine Ring SubstituentEffect on ActivityReference
Pyrazolo[3,4-b]pyridines (TRKA inhibitors)Removal of 3-fluoro groupWeaker potency (IC50 = 0.479 μM) nih.gov
Isothiazolo[4,3-b]pyridines (GAK inhibitors)3,4-dimethoxyphenyl at position 5Low nanomolar GAK binding affinity nih.gov
Pyridine Carboxamides (Urease inhibitors)Ortho-CH3Selective inhibition (IC50 = 3.41 ± 0.011 µM) mdpi.com
Pyridine Carboxamides (Urease inhibitors)Meta-ClPotent inhibition (IC50 = 4.07 ± 0.003 µM) mdpi.com
Pyridine Carboxamides (Urease inhibitors)Ortho-BrSelective inhibition (IC50 = 14.49 ± 0.067 µM) mdpi.com

Mechanistic Studies of Molecular Recognition in In Vitro and Non-Human Systems

Understanding how these molecules bind to their targets at a molecular level is essential for rational drug design. Mechanistic studies, including enzyme inhibition assays and computational docking, provide insights into the specific interactions that drive biological activity.

Derivatives containing pyridine and other heterocyclic scaffolds have been evaluated against a range of enzymes. Sulfonamide-based inhibitors, for example, act by having the anionic sulfonamide group (SO₂NH⁻) interact directly with the zinc ion in the active site of carbonic anhydrases, disrupting the enzyme's catalytic activity. nih.gov In a series of pyrazolo[4,3-c]pyridine sulfonamides, several compounds showed potent inhibition against various human carbonic anhydrase (hCA) isoforms. nih.gov For instance, one compound with an N-methylpropionamide linker displayed potent activity against hCA I and hCA II, with Ki values of 45.7 nM and 9.8 nM, respectively. nih.gov Another series of coumarin and sulfonamide derivatives containing a triazolyl pyridine moiety also showed high inhibitory activity in the nanomolar range against the tumor-associated hCA IX and hCA XII isoforms. mdpi.com

Molecular docking studies have helped to visualize these interactions. For pyrazolo[3,4-b]pyridine derivatives, docking revealed that the aminopyrazole fragment can form hydrogen bonds with key residues like Glu590 and Met592 in the TRKA kinase active site, while the pyridine ring engages in a π–π stacking interaction with Phe589. nih.gov For pyridine carboxamide inhibitors of urease, docking studies showed that hydrogen bonding, π–π stacking, and van der Waals interactions are all involved in enzyme inhibition. mdpi.com

Compound ClassEnzyme TargetInhibition DataBinding Mode InsightsReference
Pyrazolo[4,3-c]pyridine sulfonamideshCA IKi = 45.7 nMSulfonamide group interacts with active site zinc ion. nih.gov
Pyrazolo[4,3-c]pyridine sulfonamideshCA IIKi = 9.8 nMSulfonamide group interacts with active site zinc ion. nih.gov
Triazolyl pyridine sulfonamidehCA IXKi = 11.7 nMDirect binding to the zinc active site. mdpi.com
Triazolyl pyridine coumarinhCA XIIKi = 12.7 nMBlocks the entrance of the enzyme cavity. mdpi.com
Pyrazolo[3,4-b]pyridine derivative (C03)TRKA kinaseIC50 = 56 nMH-bonds with Glu590/Met592; π–π stacking with Phe589. nih.gov
Pyridine carbothioamide (Rx-6)UreaseIC50 = 1.07 ± 0.043 µMH-bonding, π–π, and van der Waals interactions. mdpi.com
Pyridine carboxamide (Rx-7)UreaseIC50 = 2.18 ± 0.058 µMH-bonding, π–π, and van der Waals interactions. mdpi.com

Receptor Ligand Interactions

Thorough searches of scientific databases did not yield specific studies detailing the binding affinities or interaction modes of this compound with any particular receptor. In contrast, its isomer, 3-(2(S)-azetidinylmethoxy)pyridine, also known as A-85380, has been identified as a high-affinity ligand for the α4β2 nicotinic acetylcholine receptor (nAChR). This highlights the critical role of substituent positioning on the pyridine ring in determining receptor specificity and affinity. The absence of similar data for the 4-substituted isomer prevents a comparative analysis or the creation of a data table for its receptor binding profile.

Nucleic Acid Interactions

Similarly, there is a lack of specific preclinical research investigating the direct interactions between this compound and nucleic acids such as DNA or RNA. While the planar nature of the pyridine ring suggests a potential for intercalation or groove binding with DNA, and some pyridine derivatives have been studied for such interactions, no empirical data has been published to confirm or quantify these interactions for this compound. General studies on pyridine derivatives have explored their potential to interact with DNA, but these findings cannot be directly extrapolated to this specific compound without dedicated experimental validation.

Advanced Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for understanding the intrinsic properties of a molecule, independent of its environment. These calculations solve approximations of the Schrödinger equation to determine electron distribution and energy levels.

An analysis of the electronic structure of 4-(3-azetidinylmethyl)Pyridine would reveal key information about its reactivity and intermolecular interactions. Such studies on related pyridine (B92270) derivatives show that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding charge transfer interactions. nih.govnih.govdergipark.org.tr

Natural Bond Orbital (NBO) analysis could be used to quantify the charge distribution on each atom. The pyridine nitrogen would exhibit a negative partial charge, making it a primary site for hydrogen bonding, while the azetidine (B1206935) nitrogen would also be a key interaction site. nih.gov The calculated electrostatic potential map would visualize these charge-rich and charge-poor regions, highlighting the pyridine nitrogen as a strong negative potential site (nucleophilic) and the acidic proton on the azetidine nitrogen as a positive potential site (electrophilic).

Table 1: Illustrative Quantum Chemical Parameters for this compound Note: These values are representative examples based on calculations of similar molecules like 4-methylpyridine (B42270) and are not from a direct study of the target compound. dergipark.org.tr

ParameterIllustrative ValueDescription
EHOMO -7.05 eVEnergy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons.
ELUMO 0.97 eVEnergy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons.
Energy Gap (ΔE) 8.02 eVDifference between LUMO and HOMO; indicates chemical reactivity and stability.
Dipole Moment (µ) ~2.5 - 3.0 DA measure of the molecule's overall polarity, arising from the combination of the pyridine and azetidine dipoles.
Electronegativity (χ) 4.01 eVThe power of the molecule to attract electrons to itself.
Chemical Hardness (η) 3.04 eVResistance to change in electron distribution or charge transfer.

The flexibility of this compound is determined by several factors: the puckering of the azetidine ring and the rotational freedom around the single bonds linking the two heterocyclic moieties. A conformational analysis would map the potential energy surface to identify stable, low-energy conformers and the energy barriers between them.

The four-membered azetidine ring is not planar and undergoes a puckering motion. Computational studies on N-aryl azetidinones and other derivatives show that the ring can adopt puckered conformations to relieve steric strain. nih.govresearchgate.net The barrier to ring inversion is typically low. For this compound, the orientation of the methylene-pyridine substituent relative to the azetidine ring would be a key determinant of conformational preference.

Furthermore, rotation around the C-C and C-N bonds of the linker creates additional conformers. The energy landscape would likely show distinct minima corresponding to staggered conformations, which minimize steric hindrance, and higher-energy eclipsed conformations. The global minimum energy structure would represent the most populated conformation in the gas phase.

Table 2: Key Conformational Dihedral Angles and Illustrative Relative Energies Note: This table is a hypothetical representation of a conformational analysis.

Dihedral AngleDescriptionIllustrative Angle (°)Relative Energy (kcal/mol)
C-N-C-C (Azetidine) Ring Puckering Angle± 20°0 (Puckered)
N-C-C-H (Azetidine) Ring Puckering Angle> 2.0 (Planar TS)
Azetidine-C-C-Pyridine Linker Torsion~180° (anti)0
Azetidine-C-C-Pyridine Linker Torsion~60° (gauche)0.5 - 1.0

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of a molecule over time, providing insights into its flexibility, solvation, and interactions within a realistic environment. mdpi.com An MD simulation of this compound, typically in a simulated box of water, would illuminate how the molecule behaves in an aqueous solution. acs.orgmdpi.com

The simulation would track the trajectory of every atom, revealing the stability of different conformers and the transitions between them. It would also show the formation and breaking of hydrogen bonds between the molecule's nitrogen atoms and surrounding water molecules. acs.org Analysis of the radial distribution function would quantify the solvation shell structure around the pyridine and azetidine nitrogens. Such simulations are crucial for understanding how the molecule might behave before binding to a biological target. nih.gov

Table 3: Illustrative Setup for a Molecular Dynamics Simulation

ParameterDescriptionIllustrative Value/Setting
System The molecule placed in a solvent box.1 molecule of this compound in a 40Å x 40Å x 40Å box of TIP3P water.
Force Field Set of parameters describing the potential energy of the system.AMBER or CHARMM
Ensemble Thermodynamic conditions (e.g., constant temperature and pressure).NVT followed by NPT
Temperature System temperature.298 K (25 °C)
Pressure System pressure.1 atm
Simulation Time Duration of the simulation.100 - 500 nanoseconds

In Silico Screening and Library Design

The structure of this compound makes it an attractive scaffold for the design of chemical libraries aimed at specific biological targets. auctoresonline.org In silico library design involves computationally generating a large set of derivatives by attaching various chemical groups (R-groups) to the core scaffold and then filtering them based on desired properties. frontiersin.orgresearchgate.net

Starting with the this compound core, a virtual library could be constructed by decorating the azetidine nitrogen and available positions on the pyridine ring. These virtual compounds can then be rapidly screened against a protein target using molecular docking to predict binding affinity. This approach helps prioritize which derivatives are most likely to be active, saving significant time and resources in chemical synthesis and experimental testing. auctoresonline.org

Table 4: Example of a Virtual Library Design Strategy

Scaffold PositionR-Group Library ExampleDesired Property Variation
Azetidine Nitrogen Alkyls, aryls, amides, sulfonamidesModulate lipophilicity, size, and hydrogen bonding capacity.
Pyridine Ring (Position 2) Halogens, small alkyls, methoxyModulate electronics and steric profile.
Pyridine Ring (Position 3) Halogens, small alkyls, methoxyModulate electronics and steric profile.

Prediction of Molecular Interactions with Biological Targets

Predicting how a small molecule interacts with biological macromolecules is a cornerstone of computational drug discovery. For this compound, methods like pharmacophore modeling and molecular docking can be used to generate hypotheses about its potential protein targets. oncotarget.com

A pharmacophore model identifies the essential spatial arrangement of molecular features required for biological activity. The key features of this compound include:

An aromatic ring (the pyridine).

A hydrogen bond acceptor (the pyridine nitrogen).

A hydrogen bond donor (the azetidine N-H group).

A positive ionizable center (the azetidine nitrogen).

These features are common in ligands that target kinases, G-protein coupled receptors (GPCRs), and ion channels. nih.govresearchgate.net Molecular docking simulations could then be used to place the molecule into the binding sites of various proteins from these families. The scoring functions would estimate the binding affinity, ranking potential targets and predicting the specific interactions (e.g., hydrogen bonds, π-stacking) that stabilize the complex. nih.gov

Table 5: Pharmacophoric Features and Potential Biological Interactions

FeatureDescriptionPotential Interaction Partner in a Protein
Pyridine Nitrogen Hydrogen Bond AcceptorBackbone N-H groups (e.g., in a kinase hinge region), side chains of Lys, Arg, Asn, Gln.
Azetidine N-H Hydrogen Bond DonorCarbonyl oxygens (backbone or side chain), side chains of Asp, Glu, Ser, Thr.
Pyridine Ring Aromatic/Hydrophobicπ-π stacking with Phe, Tyr, Trp, His; hydrophobic interactions with Leu, Val, Ile.
Protonated Azetidine Positive ChargeSalt bridge with negatively charged residues like Aspartate (Asp) or Glutamate (Glu).

Reaction Mechanism Elucidation using Computational Methods

Computational quantum chemistry can be used to map out the detailed step-by-step mechanism of chemical reactions, including potential metabolic transformations or synthetic routes. researchgate.net By calculating the energies of reactants, products, and transition states, a complete energy profile for a proposed reaction can be constructed. researchgate.netosu.edu

For example, one could computationally investigate the mechanism of a reaction involving this compound, such as its N-alkylation or a metabolic oxidation. DFT calculations would be used to locate the geometry of the transition state (the highest point on the reaction energy profile) and calculate the activation energy. A low activation energy suggests a kinetically favorable reaction. This approach can distinguish between different possible mechanistic pathways and explain experimental observations of regioselectivity and stereoselectivity. researchgate.netrsc.org

Table 6: Illustrative Energy Profile for a Hypothetical Reaction (e.g., N-Alkylation of Azetidine) Note: Energies are relative and for illustrative purposes only.

SpeciesDescriptionRelative Gibbs Free Energy (ΔG, kcal/mol)
Reactants This compound + CH₃I0.0
Transition State (TS) Structure where the N-C bond is partially formed and the C-I bond is partially broken.+22.5
Products N-methylated azetidinium iodide salt-15.0

Analytical Techniques for Research and Characterization

Chromatographic Separations

Chromatographic techniques are fundamental for separating 4-(3-azetidinylmethyl)pyridine from reaction mixtures and for quantifying its purity. Gas and liquid chromatography are the most commonly employed methods for this purpose.

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for analyzing volatile and thermally stable compounds like pyridine (B92270) derivatives. cdc.govnih.gov For this compound, GC analysis can effectively determine its purity by separating it from starting materials, solvents, and by-products.

A typical GC-MS method would involve injecting a solution of the compound into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The separation is based on the compound's boiling point and its interaction with the column's stationary phase. Due to the basic nature of the pyridine and azetidine (B1206935) nitrogen atoms, columns with a slightly polar or inert stationary phase are often preferred to minimize peak tailing. A common choice would be a fused silica (B1680970) capillary column coated with a phenyl-arylene polymer or a similar phase. mdpi.com The eluted compound can be detected by a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for both identification and quantification. cdc.gov

Table 1: Representative GC-MS Parameters for Analysis of this compound
ParameterValue
Instrument Gas Chromatograph - Mass Spectrometer (GC-MS)
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1 ratio)
Oven Program Initial 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40-400 amu

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment of a broad range of organic compounds, including pyridine derivatives. researchgate.net Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this compound. researchgate.net

In a typical RP-HPLC setup, the compound is dissolved in a suitable solvent and injected into the system. The separation occurs on a non-polar stationary phase, such as a C18 (octadecylsilyl) bonded silica column, using a polar mobile phase. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. To ensure good peak shape and reproducibility for a basic compound like this compound, an acid modifier such as formic acid or trifluoroacetic acid (TFA) is typically added to the mobile phase. mtc-usa.com This suppresses the ionization of the basic nitrogen atoms, reducing interactions with residual silanol (B1196071) groups on the silica support. Detection is commonly performed using a UV detector set at a wavelength where the pyridine ring exhibits strong absorbance, typically around 254-260 nm. sielc.com

Table 2: Representative HPLC Parameters for Analysis of this compound
ParameterValue
Instrument High-Performance Liquid Chromatograph with UV Detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 255 nm
Injection Volume 10 µL

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the structural confirmation of this compound. Each technique provides unique information about the molecule's atomic connectivity, mass, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for elucidating the structure of organic molecules. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide detailed information about the chemical environment of each atom in this compound.

¹H NMR Spectroscopy : The proton NMR spectrum would show distinct signals for the pyridine ring protons, the methylene (B1212753) bridge protons, and the protons of the azetidine ring. The two protons on the pyridine ring adjacent to the nitrogen (α-protons) are expected to appear most downfield (at a higher ppm value), typically around δ 8.5 ppm, as doublets. pw.edu.pl The two β-protons would appear further upfield, around δ 7.2 ppm, also as doublets. chemicalbook.com The methylene (-CH₂-) protons connecting the two rings would likely appear as a singlet or a finely split multiplet around δ 2.7-3.0 ppm. The protons on the four-membered azetidine ring are in a saturated, aliphatic environment and would resonate at higher fields (upfield), likely in the range of δ 3.0-3.8 ppm, appearing as complex multiplets due to coupling with each other. The N-H proton of the azetidine would likely be a broad singlet.

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The pyridine ring carbons would exhibit signals in the aromatic region (δ 120-150 ppm). Specifically, the Cα carbons are expected around δ 150 ppm, the Cβ carbons around δ 124 ppm, and the substituted Cγ carbon at approximately δ 148 ppm. testbook.com The methylene bridge carbon would give a signal in the aliphatic region, likely around δ 35-45 ppm. The carbons of the azetidine ring would be observed further upfield, typically in the δ 40-60 ppm range.

Table 3: Predicted ¹H NMR Spectral Data for this compound
Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Pyridine H-2, H-6 (α-H)~ 8.5Doublet (d)
Pyridine H-3, H-5 (β-H)~ 7.2Doublet (d)
Azetidine CH, CH₂~ 3.0 - 3.8Multiplet (m)
Methylene (-CH₂-)~ 2.8Singlet (s) or Multiplet (m)
Azetidine NH~ 2.0 - 3.5Broad Singlet (br s)
Table 4: Predicted ¹³C NMR Spectral Data for this compound
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Pyridine C-2, C-6 (α-C)~ 150
Pyridine C-4 (γ-C, substituted)~ 148
Pyridine C-3, C-5 (β-C)~ 124
Azetidine CH₂, CH~ 40 - 60
Methylene (-CH₂-)~ 35 - 45

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. For this compound (C₉H₁₂N₂), the calculated molecular weight is 148.10 g/mol . In electron ionization (EI) mass spectrometry, the molecule is expected to show a molecular ion peak (M⁺˙) at a mass-to-charge ratio (m/z) of 148.

The fragmentation pattern provides a fingerprint of the molecule's structure. Key fragmentation pathways for this compound would likely include:

Benzylic-type cleavage : The bond between the methylene group and the azetidine ring is susceptible to cleavage, which would generate a stable pyridinylmethyl cation (tropylium-like ion) at m/z 93. This is often a very prominent peak for compounds with this structural motif. researchgate.net

Azetidine ring fragmentation : The four-membered azetidine ring can undergo fragmentation, a common pathway being the loss of ethene (C₂H₄, 28 Da), leading to a fragment ion at m/z 120. aip.org

Loss of the azetidinyl group : Cleavage of the bond between the methylene carbon and the azetidine ring carbon would result in the loss of a C₃H₆N radical, leading to the m/z 93 ion.

Table 5: Predicted Key Fragments in the EI Mass Spectrum of this compound
m/zProposed Fragment Identity
148[M]⁺˙ (Molecular Ion)
120[M - C₂H₄]⁺˙
93[C₅H₄N-CH₂]⁺
92[C₅H₄N-CH]⁺
78[C₅H₄N]⁺ (Pyridine radical cation)

Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands. Aromatic C-H stretching from the pyridine ring would appear just above 3000 cm⁻¹. Aliphatic C-H stretching from the methylene and azetidine groups would be observed just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring would produce a series of sharp bands in the 1600-1400 cm⁻¹ region. spectrabase.com The N-H stretching of the secondary amine in the azetidine ring would be visible as a moderate band around 3350-3310 cm⁻¹. researchgate.net

UV-Vis Spectroscopy : Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The pyridine ring acts as a chromophore. In a neutral or acidic solution, this compound is expected to exhibit strong absorption bands in the UV region, typically between 250 and 270 nm. researchgate.netnist.gov These absorptions correspond to π → π* electronic transitions within the aromatic pyridine system.

Table 6: Predicted Spectroscopic Data (IR and UV-Vis) for this compound
TechniqueFeaturePredicted Wavenumber / Wavelength
IR Aromatic C-H Stretch3100 - 3000 cm⁻¹
Aliphatic C-H Stretch3000 - 2850 cm⁻¹
N-H Stretch (Azetidine)3350 - 3310 cm⁻¹
C=C, C=N Ring Stretch (Pyridine)1610 - 1430 cm⁻¹
UV-Vis π → π* Transitionλ_max ≈ 255 nm

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. This method provides detailed three-dimensional information about the molecular structure, including bond lengths, bond angles, and conformational details, which are essential for understanding the compound's physical and chemical properties.

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms in the crystal lattice. The resulting diffraction pattern, a unique arrangement of spots of varying intensity, is collected on a detector. By analyzing the positions and intensities of these spots, researchers can construct a three-dimensional electron density map of the molecule and, from that, determine the exact position of each atom.

The data obtained from X-ray crystallography is definitive and provides an unambiguous determination of a compound's stereochemistry and conformation in the solid state. nih.gov This information is invaluable for structure-activity relationship (SAR) studies, in silico modeling, and understanding receptor-ligand interactions in medicinal chemistry.

Below is a table representing typical crystallographic data that can be obtained from an X-ray diffraction study of a pyridine derivative, illustrating the level of detail provided by this technique.

Table 1: Example of Crystallographic Data for a Pyridine Derivative.

ParameterValueReference
Chemical FormulaC21H17N3O nih.govresearchgate.net
Crystal SystemMonoclinic nih.govresearchgate.net
Space GroupP2/n researchgate.net
Unit Cell Dimensionsa = 12.295 Å, b = 9.587 Å, c = 14.977 Å, β = 101.548° nih.govresearchgate.net
Volume (V)1729.6 ų nih.govresearchgate.net
Molecules per Unit Cell (Z)4 nih.govresearchgate.net

Advanced Hyphenated Techniques

Hyphenated analytical techniques are powerful tools that combine a separation method with a spectroscopic detection method, providing comprehensive analysis of complex mixtures. nih.govresearchgate.net For the characterization of compounds like this compound and related substances, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly valuable. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. tandfonline.comcdc.gov In this method, the sample is first vaporized and separated into its individual components in the gas chromatography column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer sorts the resulting ions based on their mass-to-charge ratio (m/z), producing a unique mass spectrum for each component that acts as a molecular fingerprint.

GC-MS is highly sensitive and specific, making it suitable for both qualitative identification and quantitative analysis of pyridine and its derivatives in various matrices. nih.govmdpi.com For example, it has been successfully used for the quantitative analysis of pyridines in cigarette smoke and for the determination of pyridine content in environmental and biological samples. cdc.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a versatile technique that is well-suited for the analysis of a broader range of compounds than GC-MS, including those that are non-volatile or thermally unstable. nih.gov It combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and selective detection of mass spectrometry. researchgate.net The liquid chromatograph separates the components of a mixture in a liquid mobile phase, and the eluent is then introduced into the mass spectrometer.

LC-MS is widely used in pharmaceutical analysis for structural determination, purity assessment, and quantification of compounds. researchgate.net Studies on pyridine derivatives have utilized LC-MS to elucidate their structure and fragmentation patterns. researchgate.netnih.gov The technique is particularly useful for identifying known compounds in complex mixtures through a process called dereplication, which compares the obtained data with existing databases. nih.gov

The table below summarizes the applications and principles of these advanced hyphenated techniques in the context of analyzing pyridine-related compounds.

Table 2: Overview of Advanced Hyphenated Techniques for Pyridine Analysis.

TechniquePrincipleTypical Application for Pyridine DerivativesReference
GC-MSSeparation of volatile compounds in a gas phase followed by mass-based detection and identification.Quantification of pyridine in environmental samples, food supplements, and tobacco smoke. tandfonline.comnih.govmdpi.com
LC-MSSeparation of compounds in a liquid phase followed by mass-based detection for structural elucidation and quantification.Structural analysis of pyridine and quinoline (B57606) derivatives; determination of nitrogen-containing heterocycles in water samples. nih.govresearchgate.net

Applications and Emerging Research Directions Non Clinical Focus

Role as a Privileged Scaffold in Medicinal Chemistry Research

The term "privileged scaffold" in medicinal chemistry refers to a molecular framework that can serve as a basis for the development of ligands for multiple, distinct biological targets. mdpi.com The pyridine (B92270) ring, a core component of 4-(3-azetidinylmethyl)pyridine, is a well-established privileged scaffold due to its prevalence in FDA-approved drugs and its ability to engage in various biological interactions. rsc.orgresearchgate.net The incorporation of the azetidinylmethyl group further enhances its utility, providing a three-dimensional structural element that can be strategically modified to fine-tune binding affinity and selectivity for specific protein targets. nih.gov This combination of a planar aromatic system and a non-planar saturated heterocycle makes this compound a versatile starting point for the design of novel bioactive compounds. mdpi.com

Development of Chemical Probes for Biological Systems

Chemical probes are small molecules designed to selectively interact with and modulate the function of a specific protein target, enabling researchers to study its role in complex biological systems. promega.co.uk The development of high-quality chemical probes requires molecules with high affinity, cellular potency, and selectivity. promega.co.uk The this compound scaffold is a valuable starting point for creating such probes.

The pyridine and azetidine (B1206935) moieties can be functionalized to incorporate various reporter groups, such as fluorescent tags or biotin, allowing for the visualization and isolation of target proteins. mskcc.org For instance, a fluorescently labeled derivative could be used in microscopy to observe the subcellular localization of a target protein, while a biotinylated version could facilitate affinity purification of the protein and its binding partners for subsequent analysis by mass spectrometry. mskcc.orgvcu.edu

The ability to systematically modify the scaffold allows for the optimization of probe properties. Researchers can synthesize libraries of derivatives with variations in the substituents on both the pyridine and azetidine rings to identify compounds with the desired potency and selectivity for a particular biological target. nih.gov This iterative process of design, synthesis, and biological evaluation is crucial for developing robust chemical tools to investigate protein function in its native cellular environment. mskcc.org

Scaffold for Design of Inhibitors and Modulators in Non-Human Models

The this compound framework serves as a foundational structure for creating inhibitors and modulators of various biological targets in non-human models, contributing to our understanding of disease pathways and fundamental biological processes. smolecule.comsmolecule.combldpharm.com The pyridine ring can act as a versatile anchor, while the azetidine group offers a vector for exploring different chemical spaces to achieve desired biological activity. mdpi.comopenaccessjournals.com

Research has demonstrated the utility of this scaffold in developing compounds that target specific enzymes or receptors. For example, derivatives of this compound have been investigated as potential inhibitors of kinases, a class of enzymes that play crucial roles in cell signaling and are often dysregulated in diseases. nih.gov By modifying the substituents on the pyridine and azetidine rings, researchers can design molecules that fit into the ATP-binding pocket of a specific kinase, thereby inhibiting its activity.

The structural features of this compound allow for the creation of diverse chemical libraries. These libraries can be screened against a wide range of biological targets in non-human models, such as cell lines or animal models of disease, to identify novel inhibitors and modulators. nih.gov This approach has the potential to uncover new therapeutic targets and provide valuable insights into the mechanisms of various biological processes.

Contributions to Agrochemical Research

The pyridine scaffold is a well-established component in the development of modern agrochemicals, recognized for its contribution to creating highly efficient and low-toxicity pesticides. agropages.com Pyridine-containing compounds are integral to the fourth generation of pesticides, which are characterized by their improved environmental compatibility. agropages.com The unique properties of the this compound structure, combining a pyridine ring with a reactive azetidine group, make it a valuable intermediate in the synthesis of novel agrochemical agents. smolecule.comevitachem.com

The trifluoromethylpyridine moiety, a related structure, has been successfully incorporated into various commercial agrochemicals, including insecticides and herbicides. researchoutreach.org For example, the insecticide flonicamid (B1672840) contains a 4-trifluoromethyl-pyridine structure. researchoutreach.org This highlights the potential of pyridine-based scaffolds in developing effective crop protection agents.

The development of new insecticides and herbicides often involves the synthesis and screening of large libraries of compounds. The this compound core can be readily modified to generate a diverse range of derivatives for evaluation against various agricultural pests and weeds. nih.gov Research in this area focuses on creating compounds with high target specificity to minimize off-target effects on beneficial organisms and the environment. nih.gov

Applications in Material Science and Optoelectronics

While direct applications of this compound in material science and optoelectronics are still emerging, the constituent pyridine and related heterocyclic structures are of significant interest in these fields. bldpharm.com Pyridine-containing molecules are known to be used in the development of materials such as Metal-Organic Frameworks (MOFs), Organic Light-Emitting Diodes (OLEDs), and other electronic materials. bldpharm.com

Terpyridines, which consist of three linked pyridine rings, are particularly notable for their use in creating functional materials with applications in catalysis and photovoltaics. researchgate.net The ability of the pyridine nitrogen to coordinate with metal ions is a key feature in the design of these materials. The this compound scaffold, with its available nitrogen atoms, could potentially be explored for similar applications.

Future research may focus on incorporating the this compound unit into larger polymeric or supramolecular structures to create novel materials with tailored optical, electronic, or catalytic properties. The azetidine group offers a point for polymerization or for linking to other functional molecules, potentially leading to the development of new materials with unique architectures and functionalities.

Use as Synthetic Intermediates for Complex Organic Molecules

The chemical reactivity of this compound makes it a valuable synthetic intermediate for the construction of more complex organic molecules. smolecule.comagropages.comufrj.br Both the pyridine and azetidine rings offer sites for further chemical transformations, allowing for the introduction of diverse functional groups and the building of intricate molecular architectures. nih.govresearchgate.net

The pyridine ring can undergo a variety of reactions, including electrophilic and nucleophilic substitutions, as well as metal-catalyzed cross-coupling reactions. chemrxiv.org This allows for the attachment of a wide range of substituents at different positions on the ring. The azetidine ring, a strained four-membered heterocycle, can be opened under certain conditions to provide access to other functionalized amine structures. This ring-opening strategy can be a powerful tool for creating novel molecular scaffolds.

The versatility of this compound as a building block is evident in its use in the synthesis of various heterocyclic systems. For example, it can serve as a precursor for the synthesis of fused bicyclic and polycyclic compounds with potential biological activities. The ability to selectively modify different parts of the molecule provides chemists with a high degree of control over the final product's structure and properties.

Future Perspectives and Unexplored Research Avenues

The full potential of this compound as a versatile chemical entity is still being uncovered. Several promising research avenues remain to be explored, spanning from the development of novel therapeutic agents to the creation of advanced materials.

In medicinal chemistry, a significant future direction lies in the systematic exploration of the chemical space around the this compound scaffold. The creation of large, diverse libraries of derivatives and their screening against a broad range of biological targets could lead to the discovery of new lead compounds for various diseases. Furthermore, the use of this scaffold in the development of proteolysis-targeting chimeras (PROTACs) and other targeted protein degradation technologies presents an exciting opportunity.

In the realm of agrochemicals, further research could focus on developing more selective and environmentally benign pesticides and herbicides based on the this compound core. This would involve a deep understanding of the structure-activity relationships and the metabolic pathways of these compounds in both target and non-target organisms.

The application of this compound in material science is a largely unexplored area with significant potential. Investigating the incorporation of this scaffold into polymers, metal-organic frameworks, and other functional materials could lead to the development of novel materials with unique optical, electronic, or catalytic properties.

Finally, the development of new synthetic methodologies to access and functionalize the this compound core will be crucial for advancing research in all these areas. More efficient and versatile synthetic routes will enable the rapid generation of new derivatives for biological and material science applications.

Q & A

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer : X-ray diffraction (XRD) is essential for resolving crystal structures, as shown in , which highlights intermolecular C–H⋯C interactions (2.74 Å) and π-π stacking (3.61 Å). Hydrogen-bond geometry and displacement ellipsoids (50% probability) should be analyzed to confirm molecular packing (–4). Spectroscopic methods include 1H^1H/13C^{13}C-NMR for confirming substitution patterns and IR for functional group identification .

Q. What are the common biological or materials science applications of this compound?

  • Methodological Answer : The azetidine moiety enhances binding affinity in medicinal chemistry, particularly for neurological targets ( ). In materials science, its rigid heterocyclic structure supports supramolecular assembly, as seen in the 1D chain-like networks of related pyridine derivatives ( ). Biological studies use it to probe enzyme interactions via its nitrogen-rich framework .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve regioselectivity during nitration of 4-(halophenyl)pyridine precursors?

  • Methodological Answer : Regioselectivity in nitration (e.g., para vs. meta substitution) depends on acid strength and temperature. shows that concentrated HNO3_3/H2_2SO4_4 mixtures at 60–80°C favor meta-nitration in 4-(4-chlorophenyl)pyridine. Catalytic additives (e.g., NaNO3_3) or solvent polarity adjustments (e.g., acetic acid) can further direct substitution patterns. Monitoring via HPLC ensures intermediate purity .

Q. How can contradictions in crystallographic data (e.g., bond lengths vs. theoretical values) be resolved for azetidine-containing pyridines?

  • Methodological Answer : Discrepancies may arise from thermal motion or intermolecular forces. For example, reports C–H⋯C interactions (2.74 Å) shorter than van der Waals radii, suggesting strong packing effects. Refinement using high-resolution XRD data (≤ 0.8 Å) and computational modeling (DFT) reconciles experimental vs. calculated geometries. Multi-temperature XRD studies can also isolate thermal artifacts .

Q. What strategies mitigate side reactions during reductive alkylation of 4-(3-aminophenyl)pyridine derivatives?

  • Methodological Answer : Reductive alkylation (e.g., converting amines to N-alkyl derivatives) requires controlled hydrogenation conditions. highlights that Pd/C catalysts in glacial acetic acid at 60–70°C minimize over-reduction. Adding acetic anhydride during reduction suppresses byproducts like acetamides. Kinetic monitoring via TLC or in situ FTIR ensures reaction progression .

Q. How do structural modifications (e.g., halogen substitution) alter the supramolecular assembly of azetidine-pyridine hybrids?

  • Methodological Answer : Halogens (e.g., Cl, I) enhance π-stacking and halogen bonding, as seen in ’s comparison of dichloro vs. monochloro derivatives. Computational tools (e.g., Hirshfeld surface analysis) quantify interaction strengths. For example, iodine’s polarizability increases lamellar network stability ( ), while methyl groups disrupt π-π overlap .

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